1-(1-Benzofuran-4-yl)-N-ethylpropan-2-amine
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Overview
Description
1-(1-Benzofuran-4-yl)-N-ethylpropan-2-amine is an organic compound with the molecular formula C13H17NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts reaction, where benzofuran is synthesized from phenol derivatives and acyl chlorides under acidic conditions . The subsequent steps involve alkylation and amination reactions to introduce the N-ethylpropan-2-amine group .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to be effective in synthesizing complex benzofuran compounds . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzofuran-4-yl)-N-ethylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols .
Scientific Research Applications
1-(1-Benzofuran-4-yl)-N-ethylpropan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-4-yl)-N-ethylpropan-2-amine involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzofuran-4-yl)-N-methylpropan-2-amine: Similar structure but with a methyl group instead of an ethyl group.
1-(1-Benzofuran-4-yl)-N-isopropylpropan-2-amine: Contains an isopropyl group instead of an ethyl group.
1-(1-Benzofuran-4-yl)-N-phenylpropan-2-amine: Features a phenyl group instead of an ethyl group.
Uniqueness
1-(1-Benzofuran-4-yl)-N-ethylpropan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity and may influence its interaction with biological targets compared to its analogs .
Properties
CAS No. |
2168497-25-2 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(1-benzofuran-4-yl)-N-ethylpropan-2-amine |
InChI |
InChI=1S/C13H17NO/c1-3-14-10(2)9-11-5-4-6-13-12(11)7-8-15-13/h4-8,10,14H,3,9H2,1-2H3 |
InChI Key |
MRILILMKQADCNG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)CC1=C2C=COC2=CC=C1 |
Origin of Product |
United States |
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